

Chlorine Pentafluoride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorine pentafluoride*

Cat. No.: *B1194396*

[Get Quote](#)

An in-depth examination of the history, synthesis, and key experimental protocols for the highly reactive interhalogen compound, **chlorine pentafluoride** (ClF5). This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

Chlorine pentafluoride (ClF5) is a powerful fluorinating agent and a highly reactive interhalogen compound that has been a subject of scientific interest since its discovery in the mid-20th century.^[1] This colorless gas is notable for its strong oxidizing properties, which have led to its consideration for applications such as a rocket propellant oxidizer.^[1] The molecule adopts a square pyramidal geometry, a structural characteristic confirmed by high-resolution 19F NMR spectroscopy. This guide provides a comprehensive overview of the discovery and historical development of the synthesis of **chlorine pentafluoride**, presenting key quantitative data, detailed experimental protocols for its preparation, and a visual timeline of its scientific journey.

Discovery and Historical Context

The existence of **chlorine pentafluoride** was predicted based on the known existence of xenon tetrafluoride (XeF4), as the bonding in halogen polyfluorides is similar to that in xenon fluorides. This theoretical underpinning led to its successful synthesis in 1963 by D. F. Smith.^[1] ^[2] The initial synthesis was achieved through the high-temperature and high-pressure fluorination of chlorine trifluoride (ClF3) with elemental fluorine (F2). This discovery was a

significant advancement in the field of fluorine chemistry and opened new avenues for the study of hypervalent molecules.

Synthesis of Chlorine Pentafluoride

Several methods for the synthesis of **chlorine pentafluoride** have been developed since its initial discovery. These methods vary in their reaction conditions, yields, and the purity of the final product. The primary approaches include the original high-pressure method, a metal fluoride-mediated synthesis, a catalyzed reaction, and a low-temperature synthesis.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the key methods of **chlorine pentafluoride** synthesis, providing a clear comparison of reaction conditions and outcomes.

Synthesis Method	Reactants	Temperature (°C)	Pressure (atm)	Catalyst	Yield (%)	Reference
High-Pressure Fluorination	ClF ₃ , F ₂	350	250	None	~50	Smith, 1963
High-Pressure Fluorination (Optimized)	ClF ₃ , F ₂	200-280	Up to 170	None	Up to 90	Pilipovich et al., 1967
Catalyzed Fluorination	ClF ₃ , F ₂	150-200	1-10	NiF ₂	High	Šmalc et al., 1981
Low-Temperature Synthesis	ClF ₃ , O ₂ F ₂	-78	Not specified	None	Quantitative	Kinkead, Asprey, Eller

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of **chlorine pentafluoride**. These protocols are based on the original research papers and are intended for informational purposes for qualified researchers.

High-Pressure Synthesis of Chlorine Pentafluoride

This protocol is based on the work of Pilipovich et al. (1967).

Materials:

- Chlorine trifluoride (ClF₃)
- Fluorine gas (F₂)
- High-pressure reaction vessel (e.g., Monel or nickel)
- Vacuum line
- Cryogenic traps (liquid nitrogen)

Procedure:

- A high-pressure reaction vessel is meticulously cleaned, passivated with a low pressure of fluorine gas, and then evacuated.
- A known amount of chlorine trifluoride is condensed into the reactor at liquid nitrogen temperature (-196 °C).
- Fluorine gas is then added to the reactor to the desired pressure. The molar ratio of F₂ to ClF₃ is typically greater than 1.
- The reactor is heated to a temperature in the range of 200-280 °C. The pressure will increase significantly with temperature.
- The reaction is allowed to proceed for several hours.

- After the reaction period, the reactor is cooled to room temperature, and then further cooled with liquid nitrogen.
- The product mixture is vented through a series of cryogenic traps to separate the more volatile ClF₅ from unreacted ClF₃ and any byproducts. The ClF₅ is collected in a trap held at a temperature where its vapor pressure is low.
- The purity of the collected **chlorine pentafluoride** can be verified by infrared spectroscopy.

Nickel-Difluoride-Catalyzed Synthesis of Chlorine Pentafluoride

This protocol is based on the findings of Šmalc et al. (1981).

Materials:

- Chlorine trifluoride (ClF₃)
- Fluorine gas (F₂)
- Anhydrous nickel difluoride (NiF₂) catalyst
- Flow reactor
- Gas flow controllers
- Cold traps

Procedure:

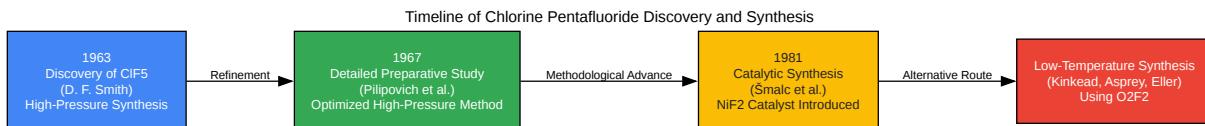
- A flow reactor is packed with anhydrous nickel difluoride catalyst.
- A mixture of chlorine trifluoride and fluorine gas, with a molar ratio of approximately 1:2, is passed through the heated catalyst bed.
- The reaction temperature is maintained between 150 °C and 200 °C.
- The reaction is conducted at a pressure of 1 to 10 atmospheres.

- The effluent gas stream, containing **chlorine pentafluoride**, unreacted starting materials, and potential byproducts, is passed through a series of cold traps.
- **Chlorine pentafluoride** is selectively condensed and collected in a trap maintained at a temperature where its vapor pressure is low, allowing for separation from the more volatile fluorine and less volatile chlorine trifluoride.

Low-Temperature Synthesis of Chlorine Pentafluoride

This protocol is based on the work of Kinkead, Asprey, and Eller.

Materials:

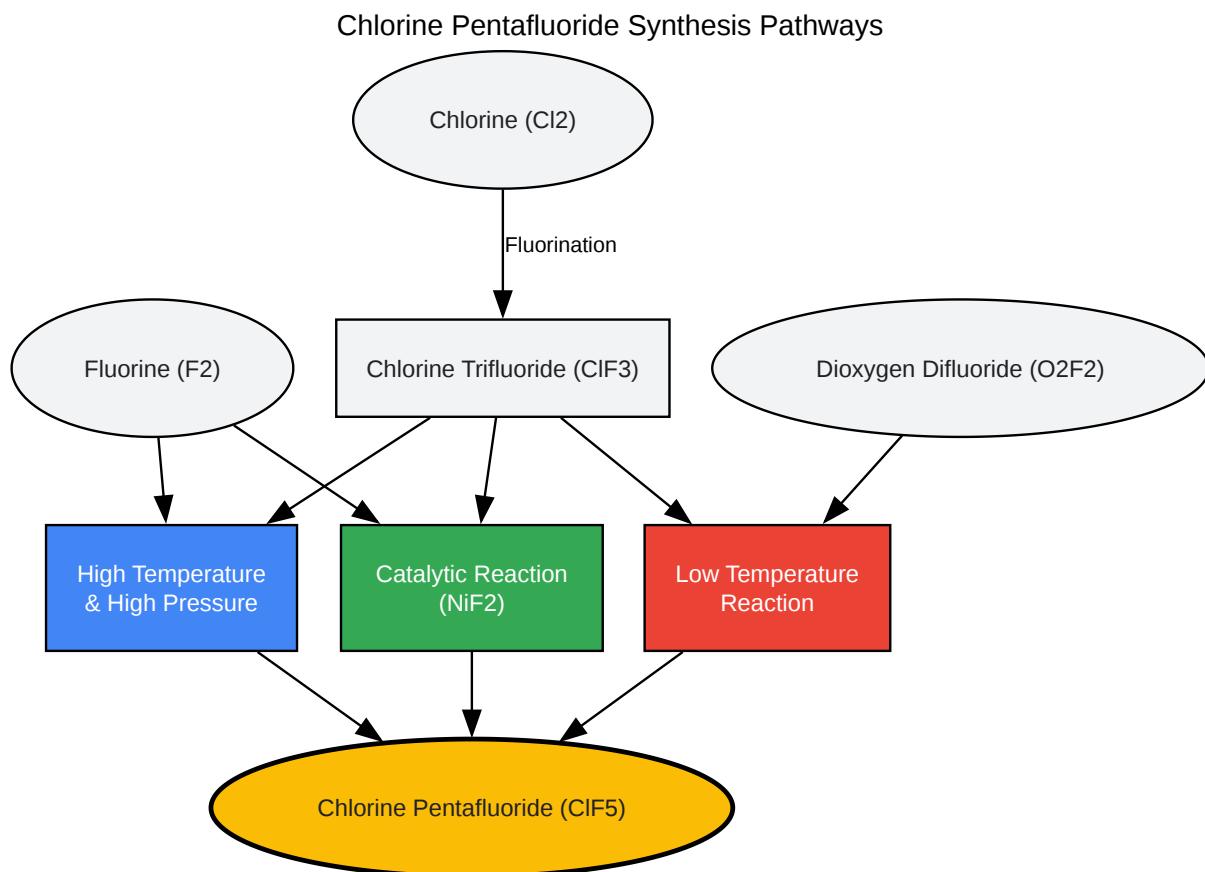

- Chlorine trifluoride (ClF₃)
- Dioxygen difluoride (O₂F₂)
- Reaction vessel suitable for low-temperature reactions
- Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen slush)
- Vacuum line

Procedure:

- A reaction vessel is cooled to -78 °C using a suitable low-temperature bath.
- A pre-determined amount of chlorine trifluoride is condensed into the reaction vessel.
- Dioxygen difluoride is then slowly and carefully condensed into the reaction vessel containing the ClF₃.
- The reaction is reported to proceed to a quantitative yield at this low temperature.
- The product, **chlorine pentafluoride**, can be isolated and purified by fractional condensation on a vacuum line.

Visualizing the History of Chlorine Pentafluoride

The following diagram illustrates the key milestones in the discovery and synthesis of **chlorine pentafluoride**.



[Click to download full resolution via product page](#)

Caption: A timeline of key developments in the discovery and synthesis of **chlorine pentafluoride**.

Logical Flow of Synthesis Pathways

The synthesis of **chlorine pentafluoride** generally begins with chlorine trifluoride as a key precursor. The following diagram illustrates the logical progression of the primary synthesis routes.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the primary synthetic routes to **chlorine pentafluoride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Chlorine pentafluoride | 13637-63-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Chlorine Pentafluoride: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1194396#chlorine-pentafluoride-discovery-and-synthesis-history\]](https://www.benchchem.com/product/b1194396#chlorine-pentafluoride-discovery-and-synthesis-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com